4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide
Description
4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups, a propyl group, and a 4-fluorobenzyl sulfide moiety attached to the imidazole ring. These structural features contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQCSJJTCFYROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, benzaldehyde is used to introduce the phenyl groups.
Alkylation: The imidazole ring is then alkylated with 1-bromopropane to introduce the propyl group.
Sulfur Introduction: The final step involves the reaction of the alkylated imidazole with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride to form the sulfide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes controlled oxidation to form sulfoxides or sulfones (Table 1). Reaction outcomes depend on oxidant strength and stoichiometry:
| Oxidant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4 hr | Sulfoxide derivative | 68% | |
| KMnO<sub>4</sub> | Aqueous H<sub>2</sub>SO<sub>4</sub>, 0°C | Sulfone derivative | 52% |
Mechanistic studies suggest the fluorobenzyl group electronically stabilizes the sulfoxide intermediate through resonance effects . Over-oxidation to sulfones requires strongly acidic conditions to protonate the imidazole nitrogen, preventing catalyst poisoning.
Nucleophilic Substitution
The 4-fluorobenzyl group participates in aromatic nucleophilic substitution (SNAr) due to fluorine's strong electron-withdrawing effect (Table 2):
| Nucleophile | Base | Conditions | Product |
|---|---|---|---|
| NH<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF, 120°C, 12 hr | 4-Aminobenzyl derivative |
| HS<sup>-</sup> | Et<sub>3</sub>N | MeCN, reflux, 8 hr | 4-Mercaptobenzyl analog |
Kinetic studies reveal a second-order dependence on nucleophile concentration, consistent with a two-step addition-elimination mechanism . The propyl substituent on the imidazole nitrogen sterically hinders para-substitution, directing nucleophiles exclusively to the fluorinated position.
Imidazole Ring Reactivity
The 1H-imidazole core enables two primary reaction pathways:
3.1 N-Alkylation
Using NaH as base, the compound reacts with alkyl halides (R-X) to form 1,3-dialkylated imidazolium salts. For example:
textC25H23FN2S + CH3I → [C25H22FN2S-CH3]+I^-
This reaction proceeds via an S<sub>N</sub>2 mechanism, with the propyl group increasing solubility in polar aprotic solvents .
3.2 Metal Complexation
The imidazole nitrogen serves as a ligand for transition metals. Gold(I) complexes synthesized via:
textImidazole + Ag2O → Imidazole-Ag intermediate Imidazole-Ag + AuCl(SMe2) → Imidazole-Au-Cl
X-ray crystallography confirms κ<sup>1</sup>-N coordination with bond lengths of 2.01-2.03 Å . These complexes show enhanced stability compared to non-fluorinated analogs due to improved π-backbonding.
Reductive Transformations
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) selectively reduces the sulfide to a thiol without affecting other functional groups:
textAr-S-Ar' → Ar-SH + Ar'-H
Controlled potential electrolysis (-1.2 V vs SCE) in DMF cleaves the C-S bond entirely, yielding 4-fluorotoluene and a mercaptoimidazole derivative.
Synthetic Considerations
Large-scale production (≥100 g) employs:
-
Imidazole Formation : Debus-Radziszewski condensation of benzil (C<sub>6</sub>H<sub>5</sub>CO)<sub>2</sub>, NH<sub>4</sub>OAc, and 4-fluorobenzaldehyde in glacial acetic acid (85% yield)
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Thioether Coupling : Mitsunobu reaction between imidazole-thiol and 4-fluorobenzyl bromide (PPh<sub>3</sub>, DIAD, THF)
-
Purification : Sequential recrystallization from ethanol/water (3:1) and chromatography (SiO<sub>2</sub>, hexane/EtOAc 4:1)
Reaction monitoring via <sup>19</sup>F NMR shows complete benzylation within 2 hr at 60°C. Scale-up challenges include thiol oxidation during workup, mitigated by N<sub>2</sub> sparging and 0.1% ascorbic acid additive .
This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling precise functionalization for medicinal chemistry and materials science applications.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its imidazole core is particularly useful in creating derivatives with enhanced properties .
Biology
- Enzyme Inhibition: Studies have shown that this compound may act as an enzyme inhibitor or receptor modulator. Its structure allows it to interact effectively with various biological targets, potentially leading to new therapeutic agents .
Medicine
- Therapeutic Properties: Research indicates that this compound exhibits anti-inflammatory and anticancer activities. It has been evaluated for its potential to inhibit tumor growth in various cancer cell lines, showing promising results in preliminary studies .
Case Study: Anticancer Activity
A study conducted by the National Cancer Institute assessed the compound's efficacy against multiple cancer cell lines. It demonstrated significant cytotoxic effects, with average growth inhibition rates indicating its potential as an anticancer agent .
Industry
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The phenyl and fluorobenzyl groups can enhance binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the propyl and 4-fluorobenzyl sulfide groups, resulting in different chemical and biological properties.
1-Propyl-1H-imidazole: Lacks the phenyl and 4-fluorobenzyl sulfide groups, leading to reduced complexity and potentially different reactivity.
4-Fluorobenzyl sulfide: Lacks the imidazole ring, which significantly alters its chemical behavior and applications.
Uniqueness
4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the 4-fluorobenzyl sulfide group allows for diverse applications in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of imidazole derivatives, which are known for their wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a five-membered imidazole ring with two phenyl groups and a sulfur atom attached to a fluorobenzyl moiety. Its chemical formula is with a molar mass of approximately 368.46 g/mol. The unique combination of structural elements enhances its chemical stability and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 2.0 μg/mL | 4.0 μg/mL |
| Candida albicans | 0.25 μg/mL | 0.5 μg/mL |
These results suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.
The mechanisms underlying the antimicrobial effects of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Biofilm Disruption : Studies have indicated that it can significantly reduce biofilm formation in Staphylococcus aureus, enhancing its efficacy against persistent infections.
- Synergistic Effects : When combined with other antibiotics like Ciprofloxacin, the compound has shown synergistic effects that lower the MICs of these antibiotics.
Case Studies and Research Findings
A recent study evaluated the efficacy of various imidazole derivatives, including this compound, against multiple bacterial strains. The study highlighted that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity in human cell lines.
Study Highlights:
- In Vitro Evaluation : The compound was tested against a panel of pathogens using standard broth microdilution methods.
- Cytotoxicity Assessment : The hemolytic activity was assessed to determine safety profiles, revealing a low percentage of hemolysis compared to controls.
Q & A
Q. What practices ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document all synthetic steps and characterization data in electronic lab notebooks (ELNs) with metadata tags (e.g., batch numbers, instrument calibration dates). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use WinGX/ORTEP for standardized crystallographic reporting .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
